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Abstract
JNJ-42165279 is a potent and selective, covalently binding but slowly reversible inhibitor of

fatty acid amide hydrolase (FAAH).[1][2][3] Developed by Janssen Pharmaceutica, this small

molecule has been investigated for its therapeutic potential in anxiety and major depressive

disorders.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the

endocannabinoid anandamide (AEA) and other fatty acid amides like oleoylethanolamide

(OEA) and palmitoylethanolamide (PEA), JNJ-42165279 elevates the levels of these

endogenous signaling lipids in both the central and peripheral nervous systems.[2][4] This

elevation is hypothesized to produce therapeutic effects, particularly in mood and anxiety

disorders. This technical guide provides a comprehensive summary of the discovery and initial

characterization of JNJ-42165279, including its pharmacological properties, preclinical efficacy,

and pharmacokinetic profile.

Mechanism of Action: FAAH Inhibition
JNJ-42165279 acts as a selective inhibitor of FAAH.[1] FAAH is a serine hydrolase that

terminates the signaling of anandamide and other fatty acid amides by hydrolyzing them into

arachidonic acid and ethanolamine.[4] By blocking the active site of FAAH, JNJ-42165279

prevents this degradation, leading to an accumulation of anandamide and other related

endogenous lipids.[2] This potentiation of endocannabinoid signaling is the primary mechanism

through which JNJ-42165279 is thought to exert its pharmacological effects.[3]
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Caption: FAAH Inhibition by JNJ-42165279 and Subsequent Anandamide Signaling.

Pharmacological Profile
In Vitro Potency and Selectivity
JNJ-42165279 demonstrates potent inhibition of both human and rat FAAH enzymes. Its

selectivity has been established against a wide range of other enzymes, ion channels,

transporters, and receptors.

Target Species Assay Type IC50 (nM) Reference

FAAH Human
Recombinant

Enzyme Assay
70 ± 8 [4][5]

FAAH Rat
Recombinant

Enzyme Assay
313 ± 28 [4][5]

JNJ-42165279 exhibited high selectivity when tested at a concentration of 10 μM against a

panel of 50 other receptors, enzymes, transporters, and ion channels, where it did not produce
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greater than 50% inhibition.[4] Furthermore, it did not inhibit key cytochrome P450 enzymes

(CYP1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or the hERG channel at a 10 μM concentration.[4][6]

Preclinical Pharmacodynamics
In preclinical studies, administration of JNJ-42165279 led to a significant and dose-dependent

elevation of anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA)

in both the brain and periphery of rats.[2][4]

Parameter Species
Dose

(mg/kg, p.o.)
Tissue Effect Reference

AEA, OEA,

PEA Levels
Rat 20

Brain &

Plasma

Significant

Elevation
[2][4]

Preclinical Efficacy
The therapeutic potential of JNJ-42165279 was evaluated in a preclinical model of neuropathic

pain.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
JNJ-42165279 was shown to be efficacious in the spinal nerve ligation (SNL) model in rats, a

widely used model of neuropathic pain.[2] The compound produced a dose-dependent reversal

of tactile allodynia.[3]

Model Species Effect
ED90 (mg/kg,

p.o.)
Reference

Spinal Nerve

Ligation (SNL)
Rat

Reversal of

Tactile Allodynia
22 [3]

Pharmacokinetics and ADME
JNJ-42165279 has been characterized as having favorable absorption, distribution,

metabolism, and excretion (ADME) properties.[2]
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Preclinical Pharmacokinetics in Rats
Following oral administration in rats, JNJ-42165279 is rapidly absorbed and penetrates the

brain.

Parameter
Dose

(mg/kg, p.o.)
Matrix Value Time Reference

Cmax 20 Plasma 4.2 μM 1 hour [4][6]

Cmax 20 Brain 6.3 μM 1 hour [4][6]

Clinical Pharmacokinetics in Humans
In a Phase I multiple-ascending dose study in healthy volunteers, JNJ-42165279 was rapidly

absorbed with a plasma half-life ranging from 8.14 to 14.1 hours, supporting once-daily dosing.

[5][7]

Parameter
Dose Range (mg,

single dose)
Effect Reference

Plasma AEA 10-100 5.5 to 10-fold increase [7]

Plasma OEA & PEA 10-100
4.3 to 5.6-fold

increase
[7]

Brain FAAH

Occupancy
≥10 Saturation [7][8]

Experimental Protocols
FAAH Inhibition Assay (General Protocol)
The inhibitory activity of JNJ-42165279 against FAAH was determined using a fluorometric

assay with recombinant human or rat FAAH. The assay measures the hydrolysis of a

fluorogenic substrate by FAAH.

Experimental Workflow for In Vitro FAAH Inhibition Assay
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Caption: General workflow for determining the in vitro FAAH inhibitory activity.

Brief Protocol:

Recombinant human or rat FAAH is pre-incubated with varying concentrations of JNJ-

42165279 for a defined period (e.g., 60 minutes).[5]

A fluorogenic FAAH substrate is added to initiate the enzymatic reaction.

The increase in fluorescence, corresponding to substrate hydrolysis, is measured over time

using a plate reader.

IC50 values are calculated from the concentration-response curves.

Spinal Nerve Ligation (SNL) Model in Rats (General
Protocol)
This model induces neuropathic pain by ligating the L5 and L6 spinal nerves. The efficacy of

JNJ-42165279 is assessed by its ability to reverse the resulting tactile allodynia.

Brief Protocol:

Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.

Following a recovery period, the development of tactile allodynia is confirmed using von Frey

filaments.

JNJ-42165279 or vehicle is administered orally.

Tactile allodynia is reassessed at various time points post-dosing to determine the reversal of

pain behavior.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15569278?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6039207/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
JNJ-42165279 is a potent and selective FAAH inhibitor that effectively elevates

endocannabinoid levels in both preclinical and clinical settings. Its ability to reverse tactile

allodynia in a rodent model of neuropathic pain provided initial proof-of-concept for its

therapeutic potential. While its clinical development for mood and anxiety disorders has been

explored, this technical overview summarizes the foundational preclinical data that

characterized its discovery and initial pharmacological profile. Further research will continue to

delineate the full therapeutic utility of this mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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